2-Chloro-5-(trifluoromethoxy)phenylZinc bromide
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Overview
Description
2-Chloro-5-(trifluoromethoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including the use of THF as a solvent and temperatures ranging from room temperature to reflux.
Oxidative Addition: Often facilitated by transition metal catalysts under mild conditions.
Reductive Elimination: Usually occurs in the presence of a base and a suitable ligand to stabilize the transition state.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
2-Chloro-5-(trifluoromethoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the electron-withdrawing properties of the compound, increasing its reactivity in these processes.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylzinc bromide
- 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide
- 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of the trifluoromethoxy group provides enhanced electron-withdrawing effects, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as a metal center offers better functional group tolerance compared to magnesium or boron-based reagents.
Properties
Molecular Formula |
C7H3BrClF3OZn |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3O.BrH.Zn/c8-5-1-3-6(4-2-5)12-7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
GTWLMRMBTVGJBX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1OC(F)(F)F)Cl.[Zn+]Br |
Origin of Product |
United States |
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